L-Lysine monohydrate
Overview
Description
L-Lysine monohydrate is an essential proteinogenic α-amino acid. It is a vital component in various biological processes and is commonly used as a dietary supplement. The human body cannot synthesize L-Lysine, making it an essential amino acid that must be obtained through diet or supplementation. This compound is often used in cell culture media, enzyme substrates, and studies involving oxidation and glycation mechanisms .
Mechanism of Action
Target of Action
L-Lysine monohydrate, also known as L-Lysine hydrate, is an essential amino acid that humans cannot synthesize . It primarily targets proteins, particularly those of the herpes simplex virus . The ε-amino group of L-Lysine acts as a site for hydrogen binding and a general base in catalysis .
Mode of Action
L-Lysine interacts with its targets through electrostatic interactions . Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to L-Lysine is high in the tissue culture media .
Biochemical Pathways
L-Lysine is involved in several biochemical pathways. It plays a crucial role in proteinogenesis and the crosslinking of collagen polypeptides . It also participates in the uptake of essential mineral nutrients and in the production of carnitine, which is key in fatty acid metabolism . L-Lysine biosynthesis occurs through the diaminopimelate and α-aminoadipate pathways . L-Lysine catabolism, on the other hand, occurs through one of several pathways, the most common of which is the saccharopine pathway .
Pharmacokinetics
It is known that l-lysine may facilitate the absorption of calcium from the small intestine .
Result of Action
The action of L-Lysine results in several molecular and cellular effects. It is involved in histone modifications, thus impacting the epigenome . Due to its importance in several biological processes, a lack of L-Lysine can lead to several disease states including defective connective tissues, impaired fatty acid metabolism, anemia, and systemic protein-energy deficiency .
Biochemical Analysis
Biochemical Properties
L-Lysine monohydrate participates in numerous biochemical reactions. It acts as a substrate for enzymes like L-lysine oxidase and is a component of poly-lysine polymers . It is fully protonated at physiological pH and mainly participates in electrostatic interactions in proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in type 2 diabetic patients, L-Lysine intervention improved glycemic control, decreased protein glycation, and increased antioxidant markers . In another study, engineering of the carbohydrate metabolism systems in Corynebacterium glutamicum improved the efficiency of L-Lysine production from mixed sugar .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The ε-amino group of L-Lysine acts as a site for hydrogen binding and a general base in catalysis . Common posttranslational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in a study on rats, L-Lysine supplementation delayed gastric emptying and increased intestinal fluid volume . In another study, L-Lysine supplementation improved glycemic control, decreased protein glycation, and insulin resistance in type 2 diabetic patients .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on rats, L-Lysine supplementation dose-dependently delayed gastric emptying and increased intestinal fluid volume . In another study, L-Lysine supplementation affected dietary protein quality and growth and serum amino acid concentrations in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is an essential part of the lysine biosynthetic pathways and is used in the production of another amino acid stemming from the TCA cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Lysine monohydrate can be synthesized through several methods, including fermentation and chemical synthesis. The fermentation process typically involves the use of genetically modified strains of bacteria such as Escherichia coli. These bacteria are cultured in a medium containing glucose, which they metabolize to produce L-Lysine. The fermentation broth is then processed to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on fermentation. The process begins with the cultivation of bacteria in large fermenters. The bacteria are fed a nutrient-rich medium containing glucose, which they convert into L-Lysine. After fermentation, the broth is subjected to several purification steps, including filtration, crystallization, and drying, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: L-Lysine monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of L-Lysine to produce saccharopine, which is catalyzed by the enzyme L-lysine oxidase. This reaction involves the reduction of L-Lysine in the presence of α-ketoglutarate and NAD(P)H .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include α-ketoglutarate, NAD(P)H, and various oxidizing agents. The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of enzymes such as L-lysine oxidase .
Major Products Formed: The major products formed from reactions involving this compound include saccharopine, glutamate, and various poly-lysine polymers. These products are significant in various biochemical pathways and industrial applications .
Scientific Research Applications
L-Lysine monohydrate has a wide range of scientific research applications. In chemistry, it is used as a substrate for enzyme studies and in the synthesis of poly-lysine polymers. In biology, it is essential for cell culture media and studies involving protein synthesis and glycation mechanisms. In medicine, this compound is used as a dietary supplement to support muscle protein synthesis, calcium absorption, and recovery from surgery or trauma. It is also used to suppress chronic cold sores caused by the herpes simplex virus .
Comparison with Similar Compounds
L-Lysine monohydrate can be compared with other essential amino acids such as L-arginine, L-cysteine, L-serine, and L-threonine. While all these amino acids are vital for various biological processes, L-Lysine is unique in its role in calcium absorption, muscle protein synthesis, and its use in suppressing herpes simplex virus . L-arginine, for example, is known for its role in nitric oxide production and cardiovascular health, whereas L-cysteine is crucial for glutathione synthesis and detoxification processes.
Similar Compounds
- L-Arginine
- L-Cysteine
- L-Serine
- L-Threonine
This compound stands out due to its specific applications in muscle protein synthesis, calcium absorption, and antiviral properties .
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRUTVAFDWTKGD-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192769 | |
Record name | Lysine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39665-12-8, 199926-21-1 | |
Record name | L-Lysine, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Lysine, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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